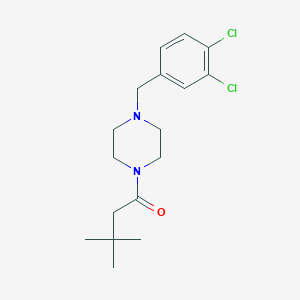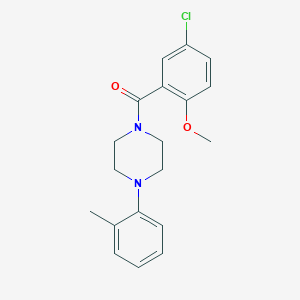
1-(3,4-dichlorobenzyl)-4-(3,3-dimethylbutanoyl)piperazine
Descripción general
Descripción
1-(3,4-dichlorobenzyl)-4-(3,3-dimethylbutanoyl)piperazine is a chemical compound that has been studied extensively for its potential use in scientific research. It is a piperazine derivative that has shown promise as a tool for investigating various biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-(3,3-dimethylbutanoyl)piperazine is not fully understood. However, it is known to be a selective antagonist of the 5-HT2B receptor. This receptor is involved in a variety of physiological processes, including smooth muscle contraction and cardiac function. By blocking this receptor, this compound may have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on the body. For example, it has been shown to inhibit the growth of several different types of cancer cells in vitro. It has also been shown to have an effect on smooth muscle contraction and cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,4-dichlorobenzyl)-4-(3,3-dimethylbutanoyl)piperazine in lab experiments is that it is a selective antagonist of the 5-HT2B receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are many potential future directions for research on 1-(3,4-dichlorobenzyl)-4-(3,3-dimethylbutanoyl)piperazine. One area of research could be to investigate its potential use in the treatment of various diseases, such as cancer. Another area of research could be to further investigate its mechanism of action and its effects on various physiological processes. Additionally, future research could focus on developing new compounds based on this compound that have improved selectivity and efficacy.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorobenzyl)-4-(3,3-dimethylbutanoyl)piperazine has been used in a variety of scientific research applications. One of the primary uses of this compound is in the study of serotonin receptors. It has been shown to be a potent and selective antagonist of the 5-HT2B receptor, which is involved in a variety of physiological processes such as smooth muscle contraction and cardiac function.
In addition to its use in studying serotonin receptors, this compound has also been investigated for its potential use in the treatment of various diseases. For example, it has been shown to have antitumor activity in vitro against several different types of cancer cells.
Propiedades
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O/c1-17(2,3)11-16(22)21-8-6-20(7-9-21)12-13-4-5-14(18)15(19)10-13/h4-5,10H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFNECFKVCQDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429691.png)
![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)
![5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4429700.png)

![1-(4-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4429703.png)




![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B4429747.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)

![3-ethyl-N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4429784.png)